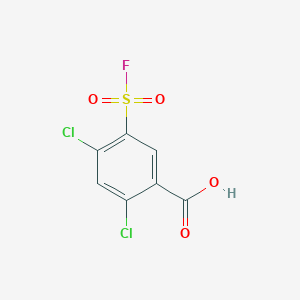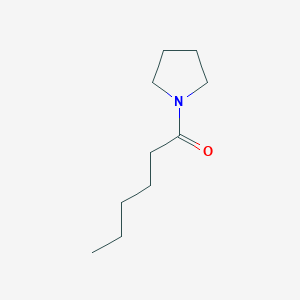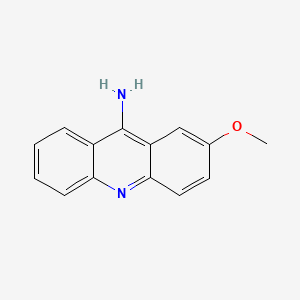![molecular formula C14H17N5O B1655348 N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide CAS No. 350994-86-4](/img/structure/B1655348.png)
N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide is a chemical compound with a complex molecular structure It belongs to the quinazoline class of compounds, which are known for their diverse biological activities and therapeutic potential
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common synthetic route includes the reaction of 2-amino-4,6,7-trimethylquinazoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or column chromatography are used to obtain the final product with high purity.
化学反応の分析
Types of Reactions: N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential therapeutic applications include its use as a lead compound in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design treatments for various diseases.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other chemical products.
作用機序
The mechanism by which N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, leading to the modulation of biological pathways and the manifestation of its biological activities.
類似化合物との比較
N-(4,6,7-trimethylquinazolin-2-yl)guanidine
2-(4,6,7-trimethyl-2-quinazolinyl)guanidine
(4-Methyl-6-phenylpyrimidin-2-yl)(4,6,8-trimethylquinazolin-2-yl)amine
Uniqueness: N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide is unique in its structural features and reactivity compared to similar compounds. Its specific arrangement of functional groups and molecular framework contribute to its distinct chemical properties and biological activities.
特性
CAS番号 |
350994-86-4 |
|---|---|
分子式 |
C14H17N5O |
分子量 |
271.32 g/mol |
IUPAC名 |
N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C14H17N5O/c1-7-5-11-9(3)16-14(18-12(11)6-8(7)2)19-13(15)17-10(4)20/h5-6H,1-4H3,(H3,15,16,17,18,19,20) |
InChIキー |
RLYVITXDRBHWSJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)C)C |
異性体SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)/N=C(\N)/NC(=O)C)C |
正規SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1E)-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B1655265.png)
![[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide](/img/structure/B1655266.png)


![3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B1655269.png)
![4-Methyl-N-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]benzamide](/img/structure/B1655272.png)

![2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one](/img/structure/B1655275.png)
![2,4-Bis(2-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655278.png)


![n-[2-(4-Methoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B1655282.png)
![4-[(E)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]ethenyl]phenol](/img/structure/B1655287.png)
![8-Ethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1655288.png)
